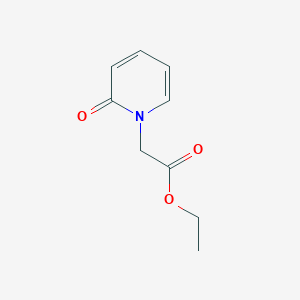

ETHYL 2-(2-OXOPYRIDIN-1-YL)ACETATE

Description

Properties

IUPAC Name |

ethyl 2-(2-oxopyridin-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-2-13-9(12)7-10-6-4-3-5-8(10)11/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGYRYYXCNGAXIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=CC=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

The reaction typically employs potassium carbonate (K₂CO₃) as a base in polar aprotic solvents such as dimethylformamide (DMF) or acetone. For instance, a stirred mixture of pyridin-2-one (1.233 mmol) and K₂CO₃ (3.70 mmol) in acetone at 298 K facilitates deprotonation, followed by the slow addition of ethyl bromoacetate (1.850 mmol). Heating the mixture to 313 K for 12 hours drives the reaction to completion, yielding the product after purification via chromatography.

Key Parameters:

-

Solvent: Acetone or DMF

-

Base: K₂CO₃ (2–3 equivalents)

-

Temperature: 298–313 K

-

Reaction Time: 12–24 hours

Mechanistic Pathway

The mechanism proceeds via an Sₙ2 displacement:

-

Deprotonation of pyridin-2-one’s hydroxyl group by K₂CO₃ generates a potent alkoxide nucleophile.

-

The alkoxide attacks the α-carbon of ethyl bromoacetate, displacing bromide and forming the ether linkage.

-

Workup involves filtration, solvent removal, and chromatographic purification to isolate the product.

Yield: 84–85% (reported for analogous pyridinone derivatives).

Alternative Alkylation Using Ethyl Chloroacetate

A less common but viable method substitutes ethyl bromoacetate with ethyl chloroacetate. While the reaction follows a similar pathway, the reduced leaving-group ability of chloride necessitates harsher conditions or extended reaction times.

Comparative Analysis of Methods

The table below contrasts the two primary alkylation strategies:

Critical Considerations in Synthesis

Solvent and Base Selection

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(2-OXOPYRIDIN-1-YL)ACETATE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can yield N-alkylated derivatives.

Substitution: The ethoxycarbonylmethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions often require the use of nucleophiles and catalysts to facilitate the reaction.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, N-alkylated derivatives, and various substituted pyridone compounds.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(2-oxopyridin-1-yl)acetate is investigated for its potential therapeutic applications due to its structural similarity to biologically active compounds. Research has shown that derivatives of this compound may exhibit significant biological activities, including:

- Antitumor Activity : Compounds with similar structures have been studied for their ability to inhibit tumor growth.

- Antimicrobial Properties : Some derivatives demonstrate enhanced antimicrobial activity, making them candidates for developing new antibiotics.

Preliminary studies suggest that this compound may interact with biological macromolecules such as proteins and nucleic acids, potentially inhibiting enzyme activity or altering cellular pathways.

Organic Synthesis

The compound serves as a valuable intermediate in organic synthesis. Various synthetic methods have been developed for producing this compound, including:

- Reactions with Electrophiles : It can be synthesized through reactions involving electrophilic reagents or radical initiators.

- Derivatization : The compound can undergo various derivatization reactions to produce analogs with modified biological activities.

These synthetic routes highlight the compound's accessibility for research and industrial applications.

Case Study 1: Antitumor Activity

A study focused on synthesizing derivatives of this compound revealed promising antitumor properties. The derivatives were tested against various cancer cell lines, showing significant inhibition of cell proliferation compared to control groups. Further investigation into the mechanism of action indicated that these compounds might induce apoptosis in cancer cells.

Case Study 2: Antimicrobial Properties

Another research project explored the antimicrobial efficacy of this compound and its derivatives against several bacterial strains. The results indicated that certain modifications to the compound enhanced its antimicrobial activity, suggesting potential applications in developing new antibiotics.

Mechanism of Action

The mechanism of action of ETHYL 2-(2-OXOPYRIDIN-1-YL)ACETATE involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, thereby affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below summarizes key structural and molecular differences between Ethyl 2-(2-oxopyridin-1-yl)acetate and related compounds:

| Compound Name | Molecular Formula | Heterocyclic Core | Substituents | Molecular Weight | Key Features |

|---|---|---|---|---|---|

| This compound | C9H11NO3 | Pyridine | 2-oxo, ethyl acetate | 197.19 | Electron-deficient pyridine |

| Ethyl 2-(3-hydroxy-2-oxopyrazin-1-yl)acetate | C8H10N2O4 | Pyrazine | 3-hydroxy, 2-oxo, ethyl acetate | 210.18 | Additional hydroxyl group |

| Ethyl (6-oxopyridazin-1(6H)-yl)acetate | C8H10N2O3 | Pyridazine | 6-oxo, ethyl acetate | 182.18 | Six-membered di-nitrogen ring |

| Ethyl 2-oxopyrrolidine-1-acetate | C8H13NO3 | Pyrrolidine | 2-oxo, ethyl acetate | 171.19 | Five-membered lactam ring |

| Ethyl(1-acetyl-3-oxopiperazin-2-yl)acetate | C10H16N2O4 | Piperazine | 3-oxo, acetyl, ethyl acetate | 228.24 | Seven-membered bicyclic structure |

Key Observations :

- Heterocyclic Core : Pyridine (6-membered, one N), pyrazine (6-membered, two N), pyridazine (6-membered, two adjacent N), and pyrrolidine (5-membered, one N) cores dictate electronic properties and solubility. For example, pyridazine derivatives (e.g., Ethyl (6-oxopyridazin-1(6H)-yl)acetate) exhibit increased polarity due to adjacent nitrogen atoms, enhancing water solubility compared to pyridine analogs .

Biological Activity

Ethyl 2-(2-oxopyridin-1-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring with an oxo group at the 2-position and an ethyl acetate moiety. This structural configuration is crucial for its biological activity, influencing both its solubility and interaction with biological targets.

Anticancer Properties

Research indicates that derivatives of this compound exhibit promising anticancer activity. A study evaluating various pyridine derivatives revealed that compounds with polar functionalities tend to show enhanced cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, one derivative demonstrated an IC50 value of 0.44 μM against HepG2 cells, indicating potent activity compared to standard chemotherapeutics like staurosporine .

Table 1: Cytotoxic Activity of this compound Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | HepG2 | 0.44 |

| Staurosporine | HepG2 | 16.7 |

| Compound X | MCF-7 | 0.34 |

The mechanism of action appears to involve the induction of apoptosis through the inhibition of PIM-1 kinase, which plays a critical role in cell survival and proliferation in various cancers . The activation of caspases (Caspase 3, Caspase 8, Caspase 9) was significantly elevated in treated cells, suggesting a robust apoptotic pathway activation .

Antimicrobial Activity

In addition to its anticancer properties, ethyl 2-(2-oxopyridin-1-y)acetate has been evaluated for antimicrobial activity. The compound has shown effectiveness against a range of bacterial strains, likely due to its ability to disrupt bacterial cell membranes or inhibit vital enzymatic processes within the bacteria .

Table 2: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

Structure-Activity Relationship (SAR)

The SAR studies highlight that the presence of polar substituents enhances the cytotoxicity of pyridine derivatives. For example, compounds with ethoxy or dimethylamino groups exhibited improved activity profiles compared to their hydrophobic counterparts . This finding underscores the importance of functional group modifications in optimizing therapeutic efficacy.

Case Studies

Several case studies have documented the synthesis and biological evaluation of ethyl 2-(2-oxopyridin-1-y)acetate derivatives:

- Study on Cytotoxicity : A recent study synthesized multiple derivatives and assessed their cytotoxicity against various cancer cell lines. The results indicated that modifications at the pyridine ring significantly influenced the potency and selectivity towards cancerous cells .

- Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of these compounds against clinical isolates. The study reported effective inhibition against multidrug-resistant strains, suggesting potential for development into new antimicrobial agents .

Q & A

Q. What are the optimal synthetic routes for preparing ETHYL 2-(2-OXOPYRIDIN-1-YL)ACETATE, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or esterification reactions. For example, pyridinone derivatives are often alkylated using ethyl bromoacetate in the presence of a base like cesium carbonate (Cs₂CO₃) in polar aprotic solvents (e.g., DMF or acetonitrile) at 60–80°C . Reaction optimization should focus on:

- Catalyst selection : Use of phase-transfer catalysts to enhance reactivity in biphasic systems.

- Temperature control : Lower temperatures (e.g., 0–25°C) may reduce side reactions like hydrolysis of the ester group.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product from unreacted starting materials or isomers .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR : The ester carbonyl (δ ~165–170 ppm in ¹³C NMR) and pyridinone ring protons (δ ~6.5–8.5 ppm in ¹H NMR) are key diagnostic signals. Coupling patterns can confirm substitution on the pyridinone ring .

- IR Spectroscopy : Stretching vibrations for C=O (ester: ~1740 cm⁻¹; pyridinone: ~1660 cm⁻¹) and C-O (ester: ~1200 cm⁻¹) should be observed .

- Mass Spectrometry (MS) : The molecular ion peak ([M+H]⁺) should align with the molecular weight (e.g., calculated for C₉H₁₁NO₃: 197.08 g/mol). Fragmentation patterns may include loss of the ethyl group (m/z 149) or pyridinone ring cleavage .

Advanced Research Questions

Q. How can discrepancies in crystallographic data for this compound be resolved during structure refinement?

Methodological Answer: Crystallographic contradictions (e.g., unexpected bond lengths or angles) require iterative refinement using programs like SHELXL :

- Twinning analysis : Use the TWIN command in SHELXL to model twinned crystals, common in pyridinone derivatives due to pseudo-symmetry.

- Disorder modeling : Apply PART and AFIX commands to resolve disordered ethyl or pyridinone moieties.

- Validation tools : Cross-check with Mercury CSD for packing similarity and void analysis to ensure plausible intermolecular interactions .

Q. How should researchers address contradictions in bioactivity data when this compound is used as a pharmaceutical intermediate?

Methodological Answer: Inconsistent bioactivity results may arise from:

- Isomerism : The compound may exist as tautomers (e.g., keto-enol forms). Use HPLC (C18 column, methanol/water mobile phase) to separate isomers and test individually .

- Metabolite interference : Perform LC-MS/MS to identify degradation products or metabolites in biological assays.

- Statistical validation : Apply ANOVA or t-tests to determine if observed differences are significant (p < 0.05). Use software like GraphPad Prism for dose-response curve fitting .

Q. What computational methods are suitable for predicting the reactivity of ETHYL 2-(2-OXOPYRIN-1-YL)ACETATE in heterocyclic synthesis?

Methodological Answer:

- DFT calculations : Use Gaussian or ORCA to model transition states for nucleophilic attacks on the pyridinone ring. B3LYP/6-31G(d) is a cost-effective basis set for predicting regioselectivity .

- Molecular docking : AutoDock Vina can simulate binding interactions with biological targets (e.g., enzymes), prioritizing modifications to the ester or pyridinone group for enhanced affinity .

Data Presentation and Analysis Guidelines

- Tables : Include reaction yields, spectroscopic data, and statistical analysis (e.g., R² for linear regression in bioassays) .

- Figures : Use Mercury CSD to generate crystal packing diagrams and ChemDraw for reaction mechanisms.

- Reproducibility : Document batch-specific analytical results (e.g., purity ≥98% by HPLC) as per regulatory standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.